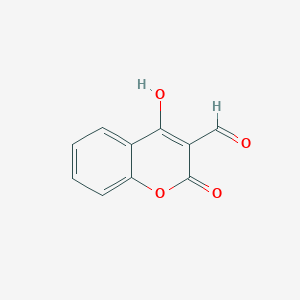
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Overview
Description
4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the linear formula C10H6O4 . It has a molecular weight of 190.157 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves several raw materials including 2H-1-Benzopyran-2,4 (3H)-dione, 3- (aminomethylene)-, 52817-14-8, 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, Chromone-3-carboxylic acid, and 4-Hydroxycoumarin . In one study, nickel complexes were synthesized with 4-hydroxy-2-oxo-2H-chromene-3-carboxamide as a ligand using triethylamine for the deprotonation of the hydroxyl group in the C–4 position .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H6O4 . The compound has a molecular weight of 190.157 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.157 . The compound appears as a yellow solid with a melting point of 230–232 °C .Scientific Research Applications
Synthesis and Biological Activity
4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde derivatives have been synthesized and assessed for their biological activity. These compounds have shown notable antimicrobial activity against various bacteria and fungi. The synthesis processes include microwave-assisted methods and multicomponent reactions, yielding compounds with potential for medical applications due to their antimicrobial properties (El Azab, Youssef, & Amin, 2014).
Antibacterial Effects
Studies have demonstrated the antibacterial efficacy of 4-hydroxy-chromen-2-one derivatives. These compounds have been synthesized and characterized, showing high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This indicates their potential use in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antineoplastic Activity
Some derivatives of this compound have been explored for their antineoplastic (anti-cancer) activities. Research on various human tumor cell lines has identified these compounds as promising leads for further studies in cancer treatment (Gašparová et al., 2013).
Novel Organic Syntheses
Research has focused on the organic synthesis of novel compounds from this compound, exploring their potential applications in various fields, including pharmaceuticals. These syntheses have led to the creation of new chemical entities with diverse properties (Lácová et al., 2008).
Plant Growth Promoting Effects
Research has also examined the effects of this compound derivatives on plant growth. Synthesized compounds have been assessed for their impact on the growth of various crops, highlighting the potential agricultural applications of these chemical entities (Hassan, Alzandi, & Hassan, 2020).
properties
IUPAC Name |
4-hydroxy-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIIGYLAWCFYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51751-34-9 | |
| Record name | 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde in recent research?
A1: this compound serves as a versatile starting material for synthesizing various bioactive compounds. Recent research has explored its use in creating novel antibacterial agents. For example, derivatives like 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde (1a), 4,7-Bis-(3-hydroxy-propylamino)-2-oxo2H-chromene-3-carbaldehyde (2a), and others have been synthesized and characterized for their potential antibacterial applications. []
Q2: What are the key structural features of the synthesized derivatives and how are they characterized?
A2: The synthesized derivatives are characterized by modifications at the 4 and 7 positions of the this compound core structure. These modifications introduce various functional groups, such as chlorine atoms and amino-propyl chains. The structures of these derivatives are confirmed using a combination of techniques including melting point determination, Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C). These techniques provide information about the functional groups present and the connectivity of atoms within the molecules. []
Q3: What is the reported antibacterial activity of these synthesized derivatives?
A3: The synthesized this compound derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, these compounds have shown bacteriostatic and bactericidal activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus at concentrations of 2 mg/mL, 3 mg/mL, and 5 mg/mL. [] Further research is needed to elucidate their mechanism of action and assess their potential for development into new antibacterial therapies.
Q4: Beyond antibacterial activity, what other applications have been explored for this compound derivatives?
A4: 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehydes have been explored for their utility in synthesizing pyridine derivatives via reactions with enamines. [] Additionally, these compounds can be used to construct 3,4-dihydro-1,2-diazete rings through a 4π electron cyclization reaction involving their [(1E)-arylmethylene] hydrazone derivatives. [] These research directions highlight the versatility of this compound as a building block for diverse chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



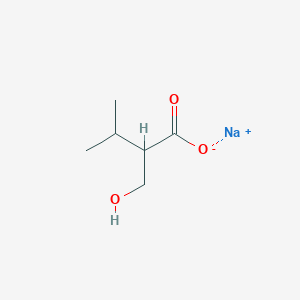
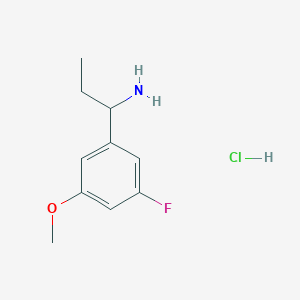
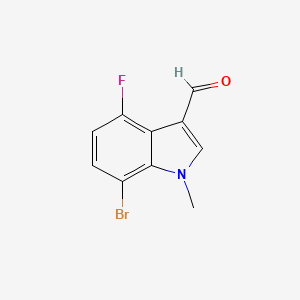
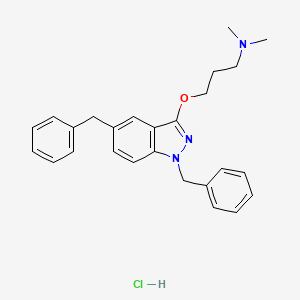
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
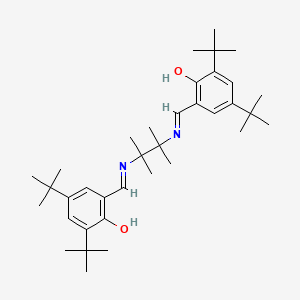
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)



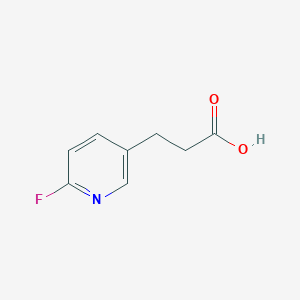
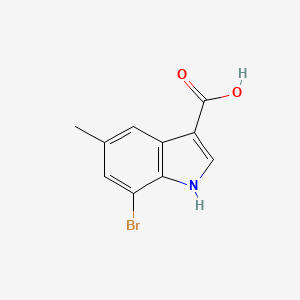
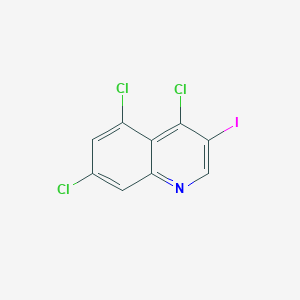
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)